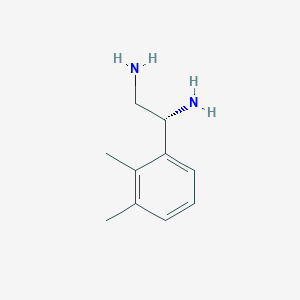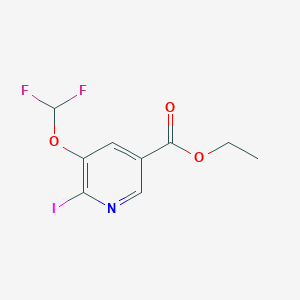
Ethyl 5-(difluoromethoxy)-6-iodonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(difluoromethoxy)-6-iodonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethoxy)-6-iodonicotinate typically involves the introduction of the difluoromethoxy group and the iodine atom onto the nicotinate structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction . The iodination step can be achieved using iodine or iodine-containing reagents under specific conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts are often used in coupling reactions along with suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while coupling reactions can result in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
Ethyl 5-(difluoromethoxy)-6-iodonicotinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 5-(difluoromethoxy)-6-iodonicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules. The iodine atom can also play a role in the compound’s biological activity by facilitating interactions with specific enzymes or receptors . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Ethyl 5-(difluoromethoxy)-6-iodonicotinate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethoxy)-6-iodonicotinate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its chemical properties and reactivity.
Ethyl 5-(methoxy)-6-iodonicotinate: The presence of a methoxy group instead of a difluoromethoxy group can result in different chemical and biological properties.
Ethyl 5-(difluoromethoxy)-6-bromonicotinate:
Propiedades
Fórmula molecular |
C9H8F2INO3 |
|---|---|
Peso molecular |
343.07 g/mol |
Nombre IUPAC |
ethyl 5-(difluoromethoxy)-6-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F2INO3/c1-2-15-8(14)5-3-6(16-9(10)11)7(12)13-4-5/h3-4,9H,2H2,1H3 |
Clave InChI |
JHCNTUOZNMJWHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N=C1)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
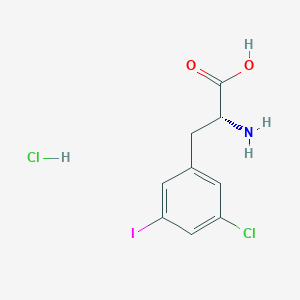
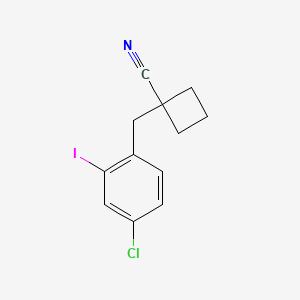
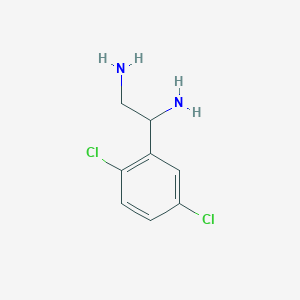
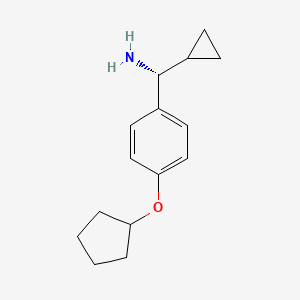

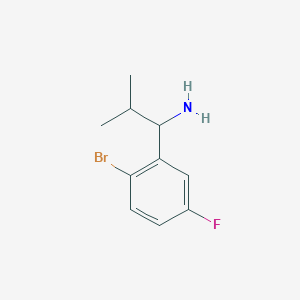
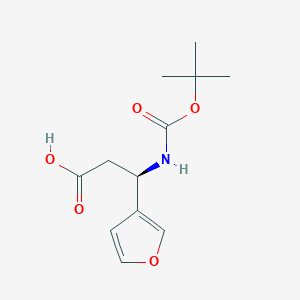
![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)

![8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044818.png)
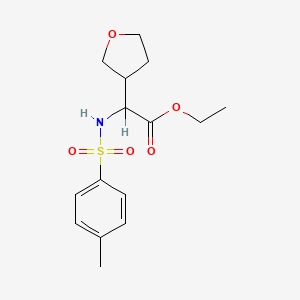
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)
